molecular formula C6H8ClNO2S B1378833 (1-Cyanocyclobutyl)methanesulfonyl chloride CAS No. 1803581-10-3

(1-Cyanocyclobutyl)methanesulfonyl chloride

Cat. No. B1378833
M. Wt: 193.65 g/mol
InChI Key: KAXFPLHSFGGLFV-UHFFFAOYSA-N
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Description

(1-Cyanocyclobutyl)methanesulfonyl chloride (also known as 1-CMC) is a chemical compound that is used in a variety of scientific research applications. It is a synthetic reagent that is used in a variety of organic synthesis reactions, including the synthesis of heterocyclic compounds, and has been found to be a useful tool for the study of biochemical and physiological processes.

Scientific Research Applications

  • Activation and Cross-Coupling : Rosen et al. (2011) highlighted its use in cross-coupling reactions, particularly focusing on a Pd-catalyzed cross-coupling of methanesulfonamide with aryl bromides and chlorides, noting its significance in avoiding genotoxic impurities in synthesis processes. The method's application to the synthesis of dofetilide, a drug, was also showcased, emphasizing the compound's role in pharmaceutical synthesis (Rosen et al., 2011).

  • Synthesis of Derivatives : Zhang et al. (2010) reported on the synthesis of cyclododeceno[b]indene derivatives using methanesulfonic acid as a catalyst. The structural confirmation and conformational analysis of these derivatives were done through various methods, highlighting the compound's utility in deriving new chemical structures (Zhang et al., 2010).

  • Handling of Solids in Continuous Flow : Mo & Jensen (2016) introduced a miniature continuous stirred-tank reactor (CSTR) cascade to handle solid-forming reactions in flow, using methanesulfonyl chloride in one of their demonstrated reactions. This innovative approach addresses the challenges of continuous production, particularly in pharmaceuticals and fine chemicals (Mo & Jensen, 2016).

  • Sulfonamide Synthesis : Hell et al. (2019) explored the activation of sulfamoyl and sulfonyl chlorides, including methanesulfonyl chloride, for the synthesis of aliphatic sulfonamides from alkenes. Their work represents a significant step in simplifying the synthesis of sulfonamide-containing molecules, critical in medicinal chemistry (Hell et al., 2019).

  • Functional Derivative Formation : Khoroshunova et al. (2021) discussed the activation of a hydroxyl group towards nucleophilic substitution via reaction with methanesulfonyl chloride. Their study focused on the reactions of specific azaspiro nonanes with MsCl/NR3, demonstrating the compound's role in forming various functional derivatives (Khoroshunova et al., 2021).

  • Methane Conversions : Kang et al. (2017) investigated the catalytic decomposition of methanesulfonyl chloride as a key step in low-temperature methane conversions. Their research offers insights into the reaction mechanisms and potential applications in enhancing product selectivity in industrial processes (Kang et al., 2017).

properties

IUPAC Name

(1-cyanocyclobutyl)methanesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8ClNO2S/c7-11(9,10)5-6(4-8)2-1-3-6/h1-3,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAXFPLHSFGGLFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(CS(=O)(=O)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201267089
Record name 1-Cyanocyclobutanemethanesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201267089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-Cyanocyclobutyl)methanesulfonyl chloride

CAS RN

1803581-10-3
Record name 1-Cyanocyclobutanemethanesulfonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1803581-10-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Cyanocyclobutanemethanesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201267089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
KO Stepannikova, BV Vashchenko… - European Journal of …, 2021 - Wiley Online Library
One‐pot intramolecular cyclization of novel sp 3 ‐enriched cyanoalkylsulfonyl fluorides into spirocyclic β‐ or γ‐sultams is disclosed. The method relies on nitrile group reduction …

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